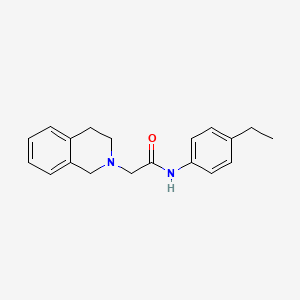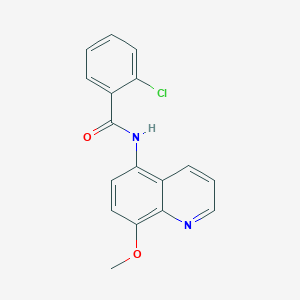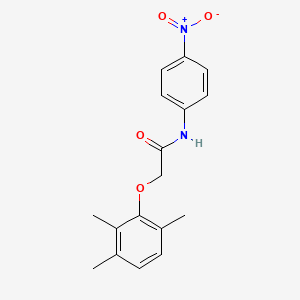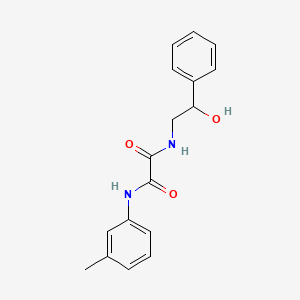
3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a nitro group, a phenyl group, and an adamantyl group attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Attachment of the Phenyl and Adamantyl Groups: These groups can be introduced through substitution reactions using appropriate phenyl and adamantyl derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common reagents include halogenated derivatives and strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups to the phenyl or adamantyl rings.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a candidate for drug development, particularly in the design of new pharmaceuticals.
Industry: As an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Inhibition of Enzymes: The compound could inhibit specific enzymes by binding to their active sites.
Interaction with Receptors: The compound could interact with cellular receptors, modulating their activity.
Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, lacking the nitro, phenyl, and adamantyl groups.
3-nitro-1-phenyl-1,2,4-triazole: A similar compound with only the nitro and phenyl groups.
1-(3-phenyl-1-adamantyl)-1,2,4-triazole: A similar compound with only the phenyl and adamantyl groups.
Uniqueness
The uniqueness of 3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole lies in its combination of functional groups, which may confer unique chemical and biological properties
特性
IUPAC Name |
3-nitro-1-(3-phenyl-1-adamantyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-22(24)16-19-12-21(20-16)18-9-13-6-14(10-18)8-17(7-13,11-18)15-4-2-1-3-5-15/h1-5,12-14H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCNNSDRJIUVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)[N+](=O)[O-])C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E)-3-(2-furyl)-N,2-dimethyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-2-propen-1-amine](/img/structure/B5147123.png)
![N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(2-chlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5147129.png)

![5-fluoro-N,N-dimethyl-2-[3-(1H-pyrazol-5-yl)phenyl]pyrimidin-4-amine](/img/structure/B5147140.png)
![2-({2-[(4-METHOXYBENZOYL)AMINO]BENZOYL}AMINO)-3-METHYLBUTANOIC ACID](/img/structure/B5147148.png)
![4-[4-(3-chlorophenoxy)butyl]morpholine](/img/structure/B5147159.png)



![methyl 3-{[(4-benzyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5147184.png)


![methyl 4-{[(3,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5147213.png)

